molecular formula C7H4ClIN2 B2970312 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine CAS No. 1384290-37-2

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Cat. No.: B2970312
CAS No.: 1384290-37-2
M. Wt: 278.48
InChI Key: GXLLAWODSXKVBS-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a type of N-heterocyclic compound . It has a molecular weight of 278.48 . The IUPAC name for this compound is 5-chloro-7-iodopyrazolo[1,5-a]pyridine .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, which include this compound, have been synthesized through various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and their possible applications . The synthesis of these derivatives has been widely studied .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.48 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthetic Methodologies and Structural Characterization

One notable application of pyrazolo[1,5-a]pyridine derivatives includes the synthesis of diverse heterocyclic compounds, demonstrating the versatility of these compounds in organic synthesis. For instance, Ghattas et al. (2003) detailed the synthesis of new pyrazolopyridines, pyrazolothienopyridines, and other derivatives, highlighting the reactivity of pyrazolo[3,4-b]pyridine derivatives in forming a wide range of compounds under different reaction conditions (Ghattas et al., 2003). Similarly, Gálvez et al. (2014) described a microwave-assisted, iodine-mediated synthesis of 5-n-alkyl-cycloalkane[d]-pyrazolo[3,4-b]pyridines, offering an environmentally friendly methodology with good yields (Gálvez et al., 2014).

Photophysical Properties

The investigation into the optical properties of pyrazolo[1,5-a]pyridine derivatives has led to interesting findings regarding their fluorescence. Yang et al. (2011) synthesized a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives and characterized their structures, absorption, and fluorescence spectra. These compounds exhibited blue fluorescence and significant quantum yields of fluorescence, indicating their potential in materials science, particularly in light-emitting applications (Yang et al., 2011).

Spin Transitions and Coordination Chemistry

Research by Pritchard et al. (2009) explored the thermal and light-induced spin transitions in iron(II) complexes of pyrazolo[1,5-a]pyridines, revealing the influence of polymorphism on spin-crossover behavior. These findings underscore the relevance of pyrazolo[1,5-a]pyridine derivatives in developing advanced materials with controllable magnetic properties (Pritchard et al., 2009).

Mechanism of Action

The mode of action of a compound generally involves its interaction with its targets, leading to changes in cellular processes. For pyrazolopyridines, the specific mode of action can vary depending on the exact structure of the compound and its targets .

Biochemical pathways affected by a compound are those in which the target proteins or enzymes of the compound are involved. The downstream effects would depend on the specific roles of these pathways in cellular processes .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. The ADME properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action of a compound refers to the molecular and cellular effects brought about by its interaction with its targets. This could involve a wide range of effects, from changes in gene expression to alterations in cellular signaling pathways .

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, presence of other molecules, and so on .

Future Directions

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidine still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Properties

IUPAC Name

5-chloro-7-iodopyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLAWODSXKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(N2N=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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